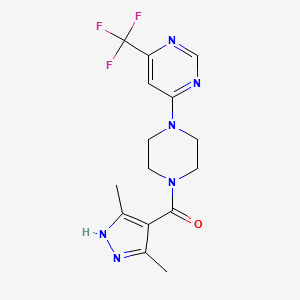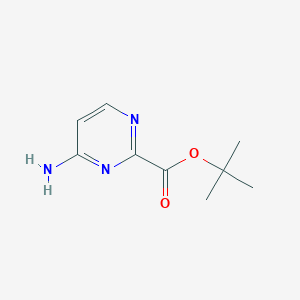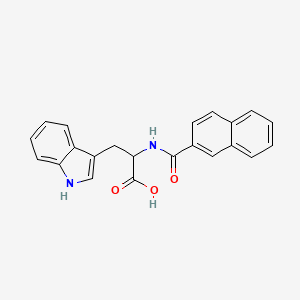
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid, also known as IND-NF, is a novel compound that is gaining attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization for Bioassays
A study explored the use of derivatives related to the target compound for fluorescence derivatization of amino acids. These derivatives exhibit strong fluorescence, making them suitable for biological assays, including the study of protein and peptide structures. This application is crucial for understanding biological processes at a molecular level, offering a non-invasive method to track and analyze biological molecules in various environments (Frade et al., 2007).
Synthesis of Non-ulcerogenic Anti-inflammatory Agents
Another study involved the synthesis of derivatives from a similar structural framework aiming to develop potent non-ulcerogenic anti-inflammatory and analgesic agents. This research underscores the compound's relevance in synthesizing new molecules with significant therapeutic potential, highlighting its utility in drug development processes aimed at minimizing side effects (Berk et al., 2009).
Development of Tachykinin Receptor Antagonists
The compound's framework has been utilized in the synthesis of intermediates required for the manufacture of tachykinin receptor antagonists, demonstrating its importance in the development of treatments for neurological disorders. The research presents an innovative synthesis route that overcomes previous challenges, offering a more efficient pathway for producing clinically relevant compounds (Ashworth et al., 2003).
Carboxylation and Derivatization of Indoles
Further investigation has shown the utility of related chemical structures in the carboxylation and derivatization of indoles, providing valuable insights into synthetic chemistry techniques. These processes are critical for creating diverse molecular structures, expanding the toolkit available for chemical synthesis and modification of organic compounds (Nemoto et al., 2016).
Photophysical Studies for Biological Applications
Photophysical behavior of probes structurally related to the compound has been thoroughly examined, with implications for their use in studying biological systems. These studies provide a foundation for the development of novel diagnostic tools and methodologies for investigating complex biological phenomena (Cerezo et al., 2001).
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(16-10-9-14-5-1-2-6-15(14)11-16)24-20(22(26)27)12-17-13-23-19-8-4-3-7-18(17)19/h1-11,13,20,23H,12H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROYEDZWIZGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

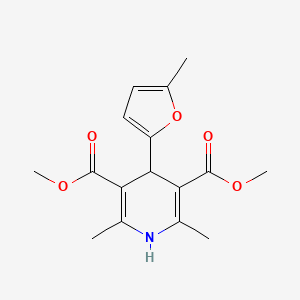
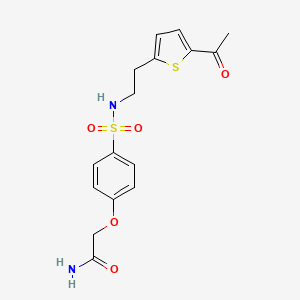

![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)
![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)

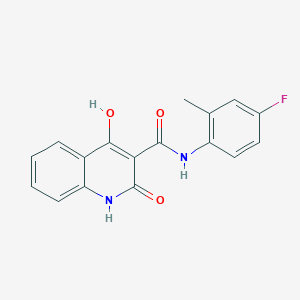
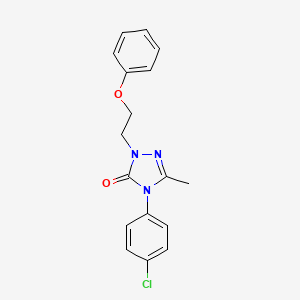
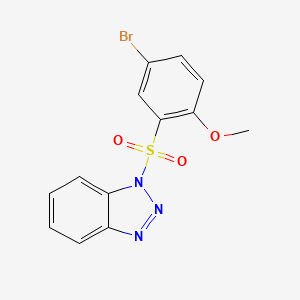
![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)
